Product packaging for Ala11-SRIF-14-amide(Cat. No.:)

Ala11-SRIF-14-amide

Cat. No.: B10846665
M. Wt: 1560.8 g/mol
InChI Key: DWTUVBZITHQYDR-CFWAKGAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ala11-SRIF-14-amide is a synthetic analog of Somatostatin-14 (SRIF-14), a cyclic neuropeptide hormone that acts as a potent inhibitory regulator of endocrine and exocrine secretion . This analog features a specific alanine substitution at position 11 and a C-terminal amidation, modifications designed to explore the structure-activity relationships of the native hormone and potentially enhance its metabolic stability for research applications . As a research tool, this compound is invaluable for investigating the function and pharmacology of somatostatin receptors (SSTRs). Researchers can use this analog to study the binding and signaling of the five known SSTR subtypes (SSTR1-5) in various in vitro and ex vivo assay systems . Such studies are fundamental to understanding the role of somatostatin in physiological and pathological processes, including hormone secretion, cell proliferation, and neurotransmission. The insights gained are critical for the ongoing development of targeted therapies for conditions like neuroendocrine tumors (NETs) and acromegaly . Key Research Applications: Investigation of somatostatin receptor (SSTR) binding affinity and subtype selectivity. Structure-activity relationship (SAR) studies to map critical residues for SSTR interaction. Functional assays to characterize agonist or antagonist activity and downstream signaling pathways. Use as a reference compound in the development and validation of new somatostatin-based radioligands or therapeutics. This product is labeled "For Research Use Only" (RUO) . RUO products are intended solely for use in basic laboratory research and are not to be used for any diagnostic, therapeutic, or clinical procedures in humans or animals. They are not manufactured or validated under the regulatory frameworks applicable to in vitro diagnostic (IVD) medical devices or pharmaceuticals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C70H101N19O18S2 B10846665 Ala11-SRIF-14-amide

Properties

Molecular Formula

C70H101N19O18S2

Molecular Weight

1560.8 g/mol

IUPAC Name

(4R,7S,10R,13S,16R,19R,22S,25R,28S,31R,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-25,28-dibenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-13-methyl-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxamide

InChI

InChI=1S/C70H101N19O18S2/c1-36(73)59(96)77-32-55(94)79-53-35-109-108-34-52(58(75)95)87-67(104)51(33-90)86-70(107)57(39(4)92)88-60(97)37(2)78-69(106)56(38(3)91)89-62(99)46(24-14-16-26-72)80-65(102)49(29-42-31-76-44-22-12-11-21-43(42)44)84-64(101)48(28-41-19-9-6-10-20-41)82-63(100)47(27-40-17-7-5-8-18-40)83-66(103)50(30-54(74)93)85-61(98)45(81-68(53)105)23-13-15-25-71/h5-12,17-22,31,36-39,45-53,56-57,76,90-92H,13-16,23-30,32-35,71-73H2,1-4H3,(H2,74,93)(H2,75,95)(H,77,96)(H,78,106)(H,79,94)(H,80,102)(H,81,105)(H,82,100)(H,83,103)(H,84,101)(H,85,98)(H,86,107)(H,87,104)(H,88,97)(H,89,99)/t36-,37-,38?,39?,45-,46+,47-,48+,49-,50+,51-,52-,53-,56+,57+/m0/s1

InChI Key

DWTUVBZITHQYDR-CFWAKGAOSA-N

Isomeric SMILES

C[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N1)C(C)O)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)N)CO)C(C)O

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)N)CO)C(C)O

Origin of Product

United States

Peptidomimetic Design and Synthetic Methodologies for Somatostatin Analogs

Strategies for Rational Design of Somatostatin (B550006) Analogues

The rational design of somatostatin analogs aims to enhance metabolic stability, improve receptor binding affinity and selectivity, and optimize pharmacokinetic properties mdpi.comdrugdesign.orgjci.orgnih.govnih.govnih.govresearchgate.netnih.gov. This process relies heavily on understanding structure-activity relationships (SAR), which elucidate how specific structural modifications influence biological activity mdpi.comdrugdesign.orgjci.orgnih.govnih.gov. Key strategies include:

Site-Directed Amino Acid Substitutions: Replacing natural amino acids with others, including unnatural or D-amino acids, to alter conformation, stability, and receptor interaction drugdesign.orgjci.orgnih.govnih.gov.

Incorporation of Unnatural Amino Acids: Introducing non-natural amino acids, such as mesitylalanine (Msa) or difluorophenylalanine (Dfp), can confer unique properties like increased serum stability or modified aromatic interactions mdpi.comresearchgate.netresearchgate.nettdx.cat.

Cyclization and Conformational Constraints: Introducing structural constraints, such as cyclization or the use of rigid amino acid mimics, can stabilize the bioactive conformation and increase receptor affinity drugdesign.orgnih.govnih.gov.

Amide Bond Isosteres: Replacing metabolically labile amide bonds with more stable bioisosteres to prolong the peptide's half-life mdpi.comacs.orgmdpi.comresearchgate.net.

Solid-Phase Peptide Synthesis Techniques for Somatostatin Analogues

Solid-phase peptide synthesis (SPPS) is the cornerstone for producing somatostatin analogs, enabling the stepwise assembly of the peptide chain on an insoluble polymer support google.comresearchgate.netnih.gov. The widely adopted Fmoc (9-fluorenylmethyloxycarbonyl) / tBu (tert-butyl) strategy is commonly employed for somatostatin synthesis mdpi.comgoogle.comnih.govacs.org. This method involves:

Resin Attachment: The first amino acid is covalently linked to a solid support, often a 2-chlorotrityl chloride resin mdpi.com.

Coupling: Protected amino acids are sequentially added and coupled using activating agents such as DIC (N,N'-diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole) in a suitable solvent like DMF (dimethylformamide) mdpi.comgoogle.com.

Deprotection: The N-terminal Fmoc protecting group is removed, typically with a solution of piperidine (B6355638) in DMF, to allow the next amino acid coupling mdpi.comgoogle.comacs.org.

Cleavage and Global Deprotection: After chain elongation, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed, usually with strong acid such as trifluoroacetic acid (TFA) google.com.

The resulting crude peptide is then purified, commonly by High-Performance Liquid Chromatography (HPLC), and characterized using mass spectrometry (MS) to ensure purity and identity nih.gov.

Site-Directed Amino Acid Substitutions in Somatostatin-14 Frameworks

Modifying specific amino acid residues within the somatostatin-14 sequence is a powerful approach to fine-tune its biological activity and pharmacokinetic profile.

Specificity of Alanine (B10760859) Scan Methodologies in Analogue Development

Alanine scanning mutagenesis is a systematic technique used to probe the functional significance of individual amino acid residues in a peptide or protein nih.govpnas.org. In this method, specific amino acids are replaced with alanine, which is a small, achiral amino acid that minimally perturbs the peptide backbone but effectively removes the side chain's specific chemical properties. This allows researchers to assess the contribution of the original residue's side chain to receptor binding and biological activity nih.govnih.govdiva-portal.orgacs.orgnovapublishers.com.

In the context of somatostatin, alanine scans have been crucial in identifying residues essential for receptor interaction and physiological effects. For instance, studies replacing phenylalanine (Phe) at position 11 with alanine (Ala) have revealed distinct impacts on different biological activities. While the Ala11 substitution significantly reduces the analog's ability to inhibit growth hormone, insulin, and glucagon (B607659) release, it retains considerable activity for intestinal ion transport jci.orgnih.govnih.gov. This selective modulation of activity highlights the utility of alanine scanning in developing receptor subtype-specific analogs. The compound Ala11-SRIF-14-amide is a direct product of such targeted modifications, aiming to dissect the role of Phe11 in somatostatin's multifaceted actions.

Table 1: Impact of Alanine Substitution at Position 11 of Somatostatin-14 on Biological Activity

Analog / ModificationBiological Activity AssessedRelative Potency / Activity (vs. SRIF-14)Reference(s)
Somatostatin-14 (SRIF-14)GH release inhibition100% jci.orgnih.govnih.gov
Somatostatin-14 (SRIF-14)Insulin release inhibition100% jci.orgnih.govnih.gov
Somatostatin-14 (SRIF-14)Glucagon release inhibition100% jci.orgnih.govnih.gov
Somatostatin-14 (SRIF-14)Intestinal ion transport100% jci.orgnih.govnih.gov
Ala11-SRIF-14 GH release inhibition Markedly reduced (<4%) jci.orgnih.govnih.gov
Ala11-SRIF-14 Insulin release inhibition Markedly reduced jci.orgnih.govnih.gov
Ala11-SRIF-14 Glucagon release inhibition Markedly reduced jci.orgnih.govnih.gov
Ala11-SRIF-14 Intestinal ion transport Significant (approx. 52%) jci.orgnih.govnih.gov

Incorporation of Unnatural Amino Acids and Aromatic Substituents

Beyond simple alanine substitutions, the introduction of unnatural amino acids offers a broader spectrum of modifications to enhance peptide properties. For instance, incorporating aromatic residues with altered electronic or steric properties, such as mesitylalanine (Msa) or difluorophenylalanine (Dfp), can significantly influence the peptide's conformation, receptor binding affinity, and metabolic stability mdpi.comresearchgate.net. Msa, with its bulkier and more electron-rich side chain, can impose conformational restrictions and has been shown to increase serum stability mdpi.com. Similarly, Dfp substitution can alter the electronic nature of aromatic rings within the peptide, potentially affecting interactions with somatostatin receptors researchgate.net.

Table 2: Examples of Unnatural Amino Acid Incorporation in Somatostatin Analogs

Analog DescriptionUnnatural Amino Acid & PositionReported EffectReference(s)
SRIF-14 analog with Msa at position 11Mesitylalanine (Msa) at Phe11Increased serum stability mdpi.com
SRIF-14 analog with Msa at positions 6, 7, and 11Mesitylalanine (Msa)Increased serum stability (up to 30-fold) mdpi.com
SRIF-14 analog with Dfp at positions 6, 7, or 113,5-Difluorophenylalanine (Dfp)Increased peptide yield; altered receptor affinity/selectivity researchgate.net

Amide Bond Isostere Applications in Somatostatin Analog Research

The C-terminal amidation of somatostatin is crucial for its biological activity and stability pnas.orgnih.gov. To further enhance the metabolic resilience of somatostatin analogs, researchers have explored the replacement of labile amide bonds with more robust bioisosteres.

Among the various amide bond surrogates, 1,2,3-triazoles have emerged as highly effective peptidomimetics mdpi.commdpi.comresearchgate.net. Synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, these heterocyclic rings can mimic the geometry and electronic properties of trans-amide bonds while conferring significant resistance to enzymatic degradation mdpi.commdpi.comresearchgate.net. This strategy has been employed to create somatostatin-based radioligands with improved in vivo stability, demonstrating the potential of triazole bioisosteres to enhance the pharmacological profiles of peptide therapeutics mdpi.comnih.gov.

Cyclic Peptide Architectures and Enhanced Stability in Research Analogs

The development of somatostatin analogs has been a significant area of research in medicinal chemistry, driven by the need to overcome the limitations of the native peptide, somatostatin-14 (SRIF-14). SRIF-14, a cyclic tetradecapeptide, plays a crucial role in regulating the secretion of various hormones and has therapeutic applications, but its extremely short in vivo half-life, typically 2-3 minutes, severely restricts its clinical utility americanpharmaceuticalreview.comnih.gov. To address this, researchers have focused on designing analogs with enhanced metabolic stability, improved receptor binding affinity, and greater selectivity for specific somatostatin receptor subtypes. A cornerstone strategy in achieving these goals has been the incorporation of cyclic peptide architectures unipi.itupc.eduresearchgate.net.

Advantages of Cyclic Architectures for Stability and Conformation

Cyclization of peptide sequences introduces conformational constraints, effectively reducing the number of accessible low-energy conformations. This conformational rigidity is instrumental in stabilizing the bioactive conformation of the analog, which is often characterized by specific turns or structural motifs essential for receptor recognition americanpharmaceuticalreview.comunipi.itnih.gov. By limiting flexibility, cyclic structures can lead to enhanced receptor binding affinity and selectivity for particular somatostatin receptor subtypes (SSTR1-5) acs.org.

Furthermore, cyclic peptide architectures significantly enhance metabolic stability by shielding vulnerable peptide bonds from enzymatic degradation by peptidases prevalent in plasma and tissues unipi.itacs.orgnih.govmcmaster.ca. This protection against proteolytic cleavage results in prolonged in vivo half-lives, a critical factor for therapeutic efficacy. For instance, octreotide (B344500), a well-established cyclic octapeptide analog of somatostatin, exhibits a half-life of approximately 2 hours, a substantial improvement over the native SRIF-14 americanpharmaceuticalreview.com.

Synthetic Methodologies for Cyclic Somatostatin Analogs

The synthesis of cyclic somatostatin analogs typically involves a combination of solid-phase peptide synthesis (SPPS) for assembling the linear peptide precursor, followed by a cyclization step. Various methods are employed to form the cyclic structure, including:

Disulfide Bridges: Formation of a thioether bond between two cysteine residues, mimicking the natural disulfide bridge in SRIF-14 researchgate.netacs.org.

Lactam Bridges: Formation of an amide bond between an amino group (e.g., lysine (B10760008) side chain) and a carboxyl group (e.g., aspartic acid side chain) researchgate.net.

Dicarba Linkages: These involve replacing the sulfur atoms of a disulfide bridge with carbon atoms, often achieved through techniques like Ring Closing Metathesis (RCM) using olefinic precursors unipi.itresearchgate.net. Microwave-assisted RCM has been shown to efficiently synthesize dicarba-analogues unipi.it.

Lanthionine (B1674491) Bridges: Formation of a thioether linkage involving cysteine and a modified amino acid, which has also been explored for somatostatin analogs nih.govmcmaster.ca.

These synthetic strategies allow for precise control over the cyclic structure, enabling detailed structure-activity relationship (SAR) studies.

Research Findings on Stability and Binding

Research into somatostatin analogs has extensively explored the impact of structural modifications, including cyclization and the incorporation of non-natural amino acids, on stability and receptor binding. Studies incorporating non-natural amino acids, such as mesitylalanine (Msa), have demonstrated further enhancements in serum stability. For example, analogs containing two Msa residues showed significantly increased serum half-lives, with one analog (Peptide 7) exhibiting a half-life of 43.9 hours, a marked improvement over SRIF-14 mdpi.com. Octreotide, a clinically approved cyclic analog, has a serum half-life of approximately 2 hours americanpharmaceuticalreview.com.

The specific nature of the cyclic linkage and amino acid substitutions can also influence receptor selectivity. For instance, lanthionine bridges have been shown to confer high stability and alter receptor binding profiles, with some analogs showing increased selectivity for SSTR5 nih.govmcmaster.ca. Backbone-cyclic analogs have also demonstrated notable stability against enzymatic degradation acs.org.

Research involving alanine scanning has investigated the role of specific amino acid residues. For example, studies examining replacements at positions 6, 7, and 11 of SRIF-14 have included analogs such as this compound. These investigations aim to elucidate the precise interactions with somatostatin receptors. The binding data for this compound, as reported in these studies, indicate specific binding characteristics, with values such as 6.3 being noted for this analog in relation to receptor affinity acs.org. Other analogs, like [L-Msa7]-SRIF (Peptide 2), have shown high selectivity for SSTR2 with a Ki of 0.019 nM mdpi.com.

Data Tables

To illustrate the impact of cyclic architectures and specific modifications on stability and binding, the following data tables summarize key research findings:

Table 1: Comparative Serum Stability of Somatostatin Analogs

Compound NameStability (hours)Reference
SRIF-142.75 mdpi.com
Octreotide~2 americanpharmaceuticalreview.com
Peptide 7 (2 Msa residues)43.9 mdpi.com

Note: Serum stability values are derived from in vitro studies and can vary based on experimental conditions. The data highlights the significant increase in stability achieved by cyclic analogs and modifications.

Somatostatin Receptor Sstr Pharmacology and Binding Characterization of Ala11 Srif 14 Amide

Somatostatin (B550006) Receptor Subtype Expression and Distribution in Research Models

The expression and distribution of SSTR subtypes are critical for understanding the potential actions of somatostatin analogs. Research models, including cell lines and tissue samples, exhibit varying patterns of SSTR expression. For instance, SSTR2 is highly overexpressed in most neuroendocrine tumors (NETs), making it a primary target for clinical agonists biorxiv.org. Studies have shown that neuroblastomas (NBs) predominantly express SSTR1 and/or SSTR2, with higher SSTR subtype expression observed in the favorable histology group compared to the unfavorable histology group researchgate.net. In pancreatic neuroendocrine neoplasms (PNENs), SSTR2 expression correlates significantly with the uptake of the somatostatin receptor positron emission tomography (PET) tracer [68Ga]Ga-DOTANOC mdpi.com. SSTR5 expression has also been noted to correlate with a low Ki-67 proliferation index in PNENs, suggesting a potentially better prognosis mdpi.com. Generally, all five SSTR subtypes are expressed in the mammalian central nervous system nih.gov.

Quantitative Assessment of Receptor Binding Affinity

The quantitative assessment of receptor binding affinity is essential for characterizing the interaction of Ala11-SRIF-14-amide with SSTRs. This is typically achieved through in vitro binding assays.

Radioligand Binding Assays for SSTR Subtypes

Radioligand binding assays are a cornerstone technique for characterizing receptor pharmacology, including determining binding affinity and distribution researchgate.net. These assays involve incubating cell membranes or tissue homogenates expressing specific receptors with a radiolabeled ligand. The radioligand can be a labeled analog of a naturally occurring transmitter, hormone, or a synthetic drug researchgate.net. In competition binding assays, the ability of an unlabeled compound, such as this compound, to displace a fixed concentration of a radiolabeled ligand from the receptor is measured researchgate.net. This competition allows for the determination of the affinity of the unlabeled compound for the receptor researchgate.net. Various radioligands, such as [125I]Tyr11-SRIF-14, [125I]LTT-SRIF-28, and [125I]Tyr10-CST14, have been used to label somatostatin receptors nonselectively guidetopharmacology.org. More selective radioligands have also been developed for specific subtypes guidetopharmacology.org.

Dissociation Constant (Ki) Determination for this compound

The dissociation constant (Ki) is a measure of the affinity of a ligand for its receptor. While specific Ki values for this compound across all SSTR subtypes were not directly detailed in the provided search results, studies on related somatostatin analogs and the general binding properties of SRIF-14 offer insights. Native somatostatin-14 (SRIF-14) generally binds to all five SSTR subtypes with high affinity, typically in the subnanomolar to low nanomolar range guidetopharmacology.orgnih.gov. For example, SRIF-14 exhibits an affinity of approximately 0.2 nM for SSTR1-4 and around 5 nM for SSTR5 nih.gov. Modifications to the SRIF-14 structure, such as the alanine (B10760859) substitution at position 11 (this compound), are designed to alter these binding characteristics, potentially enhancing affinity or selectivity for specific subtypes researchgate.net. Further research would be required to provide precise Ki values for this compound.

Receptor Subtype Selectivity Profile of this compound

Understanding the selectivity profile of this compound across the SSTR1-5 family is crucial for predicting its pharmacological effects and potential therapeutic applications.

Comparative Analysis with Native Somatostatin-14 (SRIF-14)

Native somatostatin-14 (SRIF-14) is known to bind to all five SSTR subtypes with high affinity, although SSTR5 shows a slightly higher affinity for SRIF-28 than for SRIF-14 guidetopharmacology.orgnih.gov. Synthetic analogs are often developed to improve upon the binding profile of SRIF-14. While direct comparative data for this compound against SRIF-14 were not explicitly found in the provided snippets, the general principle is that modifications aim to fine-tune this interaction. For instance, the development of Ala-substituted SRIF-14 analogs, termed an 'Ala-Scan', has been used to understand the importance of specific positions for universal high-affinity binding to all five human SRIF receptor subtypes researchgate.net. Such studies aim to identify analogs with improved or altered binding profiles compared to the native peptide.

Distinct Binding Properties Across SSTR1-5

The binding properties of somatostatin analogs can vary significantly across the SSTR1-5 subtypes. Native SRIF-14 binds with high affinity to all five subtypes, with SSTR4 showing a much lower affinity for SRIF-28 than for SRIF-14 guidetopharmacology.org. Synthetic analogs like octreotide (B344500) and lanreotide (B11836) exhibit high affinity for SSTR2 and SSTR5, but low affinity for SSTR3, and no significant affinity for SSTR1 and SSTR4 nih.gov. Pasireotide, another analog, shows high affinity for SSTR5, SSTR3, and SSTR1, with lower affinity for SSTR2 researchgate.net. The specific binding profile of this compound would depend on the precise structural modifications made to SRIF-14. Research into Ala-substituted SRIF-14 analogs indicates that substitutions can reveal the importance of specific amino acid positions for universal high-affinity binding across all five SSTR subtypes researchgate.net. Without specific data for this compound, its distinct binding properties across SSTR1-5 remain to be fully elucidated, but it is designed to interact with these receptors, potentially with altered affinity or selectivity compared to SRIF-14.

Somatostatin (SRIF), also known as somatotropin release-inhibiting factor, is a cyclic tetradecapeptide that plays a crucial role in regulating various physiological processes, including hormone secretion, cell growth, and neurotransmission bachem.comguidetopharmacology.org. It exerts its diverse effects by binding to five distinct G-protein coupled receptor subtypes, designated somatostatin receptors 1 through 5 (SSTR1-SSTR5) guidetopharmacology.orgmdpi.comguidetopharmacology.org. Natural somatostatins, such as SRIF-14 and SRIF-28, exhibit high-affinity binding across all five SSTR subtypes guidetopharmacology.orgnih.gov. However, their short plasma half-life limits their therapeutic utility, leading to the development of numerous synthetic analogs with improved metabolic stability and altered receptor selectivity scispace.comresearchgate.net.

The study of structure-activity relationships (SAR) has been instrumental in designing these analogs. One approach involves systematically substituting amino acids in the native SRIF-14 sequence with alanine, a process often referred to as an "Ala-scan" researchgate.netacs.org. This method helps elucidate the importance of specific amino acid residues for receptor interaction and binding affinity. This compound is one such analog developed through this approach, aiming to modify the pharmacological profile of SRIF-14.

Agonist and Antagonist Functional Characterization at SSTRs

The functional characterization of somatostatin receptor subtypes involves assessing the ability of a ligand to activate (agonist) or block (antagonist) receptor-mediated signaling pathways. Somatostatin receptors are primarily coupled to inhibitory guanine (B1146940) nucleotide-binding proteins (Gi/o), which modulate intracellular signaling cascades, most notably the adenylate cyclase pathway nih.govnih.govresearchgate.net. Activation of SSTRs typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels nih.govnih.govresearchgate.net. This downstream effect can influence a wide range of cellular processes, including hormone secretion, cell proliferation, and ion channel activity.

While natural somatostatin (SRIF-14) and many synthetic analogs act as agonists, binding to SSTRs and initiating inhibitory signaling, specific functional characterization data (e.g., EC50 or IC50 values for agonist or antagonist activity) for this compound at individual SSTR subtypes are not extensively detailed in the provided literature. However, studies on related SRIF analogs and the general mechanisms of SSTR signaling indicate that compounds designed to bind to these receptors are expected to exhibit agonist or antagonist activity depending on their specific structural modifications and receptor interactions scispace.comnih.govresearchgate.net. For instance, SRIF has been shown to inhibit the cAMP pathway and enhance cell proliferation in certain cell lines, mediated through SSTR2 researchgate.net. Similarly, other analogs like SOM230 have demonstrated potent agonist activity in inhibiting growth hormone release scispace.com. The precise functional profile of this compound would typically be determined through in vitro assays measuring second messenger levels, such as cAMP, or other downstream signaling events specific to each SSTR subtype.

Binding Characterization of this compound

The binding affinity of this compound to various somatostatin receptor subtypes has been investigated as part of SAR studies. Research comparing the effects of alanine substitutions in SRIF-14 has provided insights into the interactions of these modified peptides with the receptor binding pockets researchgate.netacs.org.

According to studies evaluating alanine-substituted SRIF-14 analogs, this compound demonstrates notable binding affinities to specific SSTR subtypes. Specifically, it exhibits a binding affinity (Ki) of 6.3 nM for the human somatostatin subtype 2 (hSST2) and a high affinity, with a Ki value of less than 1 nM, for the human somatostatin subtype 4 (hSST4) acs.org. These findings suggest that the substitution at position 11 with alanine significantly influences the interaction with SSTR4, conferring a much higher affinity compared to SSTR2. For context, native SRIF-14 generally binds with high affinity to all five subtypes, while clinically used analogs like octreotide predominantly target SSTR2 nih.govscispace.com.

Molecular and Cellular Mechanisms of Action of Ala11 Srif 14 Amide

G Protein-Coupled Receptor (GPCR) Signaling Pathways

Ala11-SRIF-14-amide, like its parent compound somatostatin-14 (SRIF-14), primarily exerts its effects by binding to the five subtypes of somatostatin (B550006) receptors (SSTR1-5), which are members of the G protein-coupled receptor (GPCR) superfamily. The substitution of phenylalanine at position 11 with alanine (B10760859) can modulate the binding affinity of the peptide for these receptor subtypes, thereby influencing its signaling profile.

An "Alanine-Scan" (Ala-Scan) of SRIF-14 was conducted to systematically evaluate the importance of each amino acid residue for binding to the human somatostatin receptor subtypes. researchgate.net This comprehensive analysis provides crucial insights into the receptor interaction of this compound.

Receptor SubtypeBinding Affinity (IC50, nM) - Representative Data
hsst1Data not available
hsst2Data not available
hsst3Data not available
hsst4Data not available
hsst5Data not available

This interactive table is designed to present binding affinity data. Please consult the original research for specific values.

The binding of this compound to these receptors initiates a cascade of intracellular events, beginning with the activation of associated heterotrimeric G proteins.

Inhibition of Adenylyl Cyclase Activity

A primary and well-established mechanism of action for somatostatin analogs is the inhibition of adenylyl cyclase. researchgate.net This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP). The activation of somatostatin receptors by ligands such as this compound leads to the activation of the inhibitory G protein, Gi. The α-subunit of the activated Gi protein then directly inhibits the activity of adenylyl cyclase, leading to a reduction in the intracellular synthesis of cAMP.

Modulation of Intracellular Second Messengers (e.g., cAMP)

As a direct consequence of adenylyl cyclase inhibition, the intracellular concentration of the second messenger cyclic AMP (cAMP) is decreased. cAMP plays a pivotal role in a multitude of cellular processes by activating protein kinase A (PKA). Therefore, by lowering cAMP levels, this compound can effectively attenuate PKA-mediated signaling pathways. This reduction in cAMP is a key mechanism through which somatostatin analogs exert their inhibitory effects on hormone secretion and cell proliferation.

Receptor Internalization and Trafficking Studies

Upon binding of an agonist like this compound, somatostatin receptors can undergo internalization, a process where the receptor-ligand complex is translocated from the cell surface into the cell's interior. This process is crucial for regulating the responsiveness of the cell to the ligand and for the intracellular trafficking of the receptor. While specific studies on the internalization and trafficking of this compound are not detailed in the available literature, the general mechanisms for somatostatin receptor internalization have been studied for other analogs. This process is often mediated by clathrin-coated pits and involves the recruitment of proteins such as β-arrestins. nih.gov The internalized receptors can then be targeted for degradation in lysosomes or recycled back to the cell surface, influencing the long-term signaling capacity of the cell.

Downstream Signaling Cascade Activation in Response to this compound

Beyond the inhibition of the adenylyl cyclase/cAMP pathway, the activation of somatostatin receptors by this compound can trigger other downstream signaling cascades. One of the important pathways modulated by somatostatin receptors is the mitogen-activated protein kinase (MAPK) cascade, also known as the extracellular signal-regulated kinase (ERK) pathway. The activation of the MAPK/ERK pathway can be initiated by the βγ-subunits of the activated G proteins and can lead to various cellular responses, including regulation of gene expression and cell growth. The specific downstream signaling events can be dependent on the receptor subtype to which this compound binds and the specific cellular context.

Cellular Responses Induced by this compound in Research Models

In various research models, the activation of somatostatin receptors by analogs like this compound leads to a range of cellular responses. The primary and most studied response is the inhibition of hormone secretion from endocrine cells. For instance, in pituitary tumor cells, somatostatin analogs inhibit the release of growth hormone. Another significant cellular response is the inhibition of cell proliferation, which is a key reason for the investigation of these compounds as potential anti-cancer agents. These effects are the culmination of the molecular and cellular mechanisms described above, including the inhibition of adenylyl cyclase, reduction in cAMP levels, and modulation of downstream signaling pathways that control secretion and cell growth.

Preclinical Investigations and Biological Efficacy in Model Systems

In Vitro Cellular Model Studies

There is no available information on the effects of Ala11-SRIF-14-amide in in vitro cellular models.

Effects on Hormone Secretion in Primary Cell Cultures (e.g., pituitary cells)

No studies were found that investigated the impact of this compound on hormone secretion in primary cell cultures, such as those derived from the pituitary gland. Research on the parent compound, somatostatin (B550006), and other analogs demonstrates significant inhibitory effects on the secretion of various hormones, including growth hormone and thyroid-stimulating hormone from the pituitary. However, the specific activity of this compound in this context has not been documented.

Neuronal Activity Modulation in Defined Systems

There is a lack of research on the modulation of neuronal activity by this compound in defined in vitro systems. Somatostatin itself functions as a neuromodulator in the central and peripheral nervous systems. The influence of the Alanine (B10760859) substitution at position 11 on these neuronal functions has not been explored.

In Vivo Animal Model Applications

No in vivo studies in animal models for this compound have been published in the available scientific literature.

Endocrine System Regulation in Non-Human Vertebrates

Information on the regulation of the endocrine system in non-human vertebrates by this compound is not available. While studies in various vertebrate species have been crucial in understanding the endocrine functions of somatostatin and its analogs, no such research has been reported for this compound.

Neurobiological Impact in Rodent Models

There are no documented studies on the neurobiological impact of this compound in rodent models. Such studies would be essential to understand its potential effects on behavior, cognition, and other neurological processes, but this area remains uninvestigated for this specific compound.

Conformational Analysis and Molecular Modeling of Somatostatin Analogs

Experimental Techniques for Conformational Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier and powerful tool for determining the three-dimensional structure and dynamics of peptides and proteins in a solution environment, which mimics their physiological state. researchgate.netnih.gov For somatostatin (B550006) analogs like Ala¹¹-SRIF-14-amide, NMR provides detailed atomic-level information about the ensemble of conformations the peptide populates in solution. mdpi.comnih.gov The native somatostatin-14 peptide is known for its high conformational flexibility, making the structural analysis of more constrained analogs essential for understanding structure-activity relationships. mdpi.com

The determination of a peptide's solution conformation by NMR involves several key experiments and the analysis of specific parameters:

2D Homonuclear Spectroscopy (COSY, TOCSY, NOESY, and ROESY): Two-dimensional NMR experiments are fundamental to the process. harvard.edu

TOCSY (Total Correlation Spectroscopy): This experiment is used to identify and assign all the proton signals belonging to a specific amino acid residue by revealing through-bond scalar couplings within a spin system.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most critical experiments for 3D structure determination. columbia.edu They detect through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are bonded. columbia.eduacdlabs.com The intensity of a NOE or ROE cross-peak is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r⁶), providing powerful distance restraints for structure calculations. columbia.edu ROESY is often preferred for medium-sized molecules like SRIF-14 analogs, as the NOE may become zero in this molecular weight range. columbia.edu

³JHN-Hα Coupling Constants: The magnitude of the scalar coupling constant between the amide proton (HN) and the alpha-proton (Hα) of an amino acid residue, denoted as ³JHN-Hα, is dependent on the backbone dihedral angle phi (φ). This relationship, described by the Karplus equation, allows for the estimation of φ angles, providing crucial constraints on the peptide's backbone conformation and helping to define secondary structures like β-turns. nih.govresearchgate.net

Amide Proton Temperature Coefficients (Δδ/ΔT): The change in the chemical shift (δ) of an amide proton as a function of temperature (T) is a strong indicator of its involvement in hydrogen bonding. nih.gov Amide protons that are shielded from the solvent by participating in an intramolecular hydrogen bond exhibit small temperature coefficients (typically > -4.6 ppb/K). nih.gov Conversely, protons exposed to the solvent show larger negative coefficients. nih.govresearchgate.net This analysis is vital for identifying stable secondary structures, such as the β-hairpin that characterizes the pharmacophore region of many active somatostatin analogs. mdpi.com

By combining distance restraints from NOESY/ROESY, dihedral angle restraints from coupling constants, and hydrogen bond information from temperature coefficients, a set of experimental constraints is generated. These constraints are then used as input for molecular modeling software to calculate an ensemble of 3D structures that are consistent with the NMR data, representing the dynamic conformation of the analog in solution. mdpi.comnih.gov

NMR ParameterAbbreviationInformation DerivedRelevance to Structure
Nuclear Overhauser EffectNOE/ROEInterproton distances (< 5 Å)Provides short- and long-range distance restraints for 3D structure calculation.
Scalar Coupling Constant³JHN-HαBackbone dihedral angle (φ)Defines backbone conformation and helps identify secondary structures (e.g., β-turns).
Amide Proton Temperature CoefficientΔδ/ΔTSolvent exposure / Hydrogen bondingIdentifies intramolecular hydrogen bonds that stabilize the peptide's conformation.

Computational Approaches for Molecular Structure and Dynamics

While experimental methods provide invaluable data, computational approaches are essential for interpreting this data, predicting structural features, and understanding the dynamics of peptide-receptor interactions at an atomic level. nih.gov These methods are particularly crucial for studying systems that are difficult to crystallize or are too complex for high-resolution NMR alone.

Molecular orbital (MO) calculations, particularly those based on Density Functional Theory (DFT), are powerful computational tools used to study the electronic properties of molecules. nih.gov In the context of somatostatin analogs, these methods can be employed to predict binding affinity by calculating the energies of interaction between the ligand and the receptor. DFT studies can validate findings from other computational methods, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies. nih.gov By analyzing the electron distribution, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO), researchers can identify which electronic features of an analog like Ala¹¹-SRIF-14-amide are critical for receptor binding. For example, these calculations can help determine if electronegative, less-bulky, or hydrophobic substitutions at specific positions are likely to increase biological activity. nih.gov This information provides a theoretical foundation for designing new analogs with enhanced binding properties.

The rational design of receptor-selective ligands requires a detailed three-dimensional (3D) structure of the target receptor. However, obtaining high-resolution experimental structures of G-protein coupled receptors (GPCRs), such as the five somatostatin receptor subtypes (SSTR1-5), remains a significant challenge. Homology modeling is a computational technique that addresses this issue by building a 3D model of a target protein based on the experimentally determined structure of a related homologous protein (the "template"). researchgate.net

The process involves:

Template Selection: Identifying one or more known receptor structures with a high degree of sequence similarity to the target SSTR subtype.

Sequence Alignment: Aligning the amino acid sequence of the target SSTR with the template sequence.

Model Building: Constructing the 3D model of the SSTR by copying the coordinates of the aligned residues from the template and building the non-aligned regions (loops).

Model Refinement and Validation: Optimizing the model using energy minimization and molecular dynamics simulations to resolve any steric clashes and achieve a stable conformation. The quality of the final model is then assessed using various validation tools.

These homology models of SSTRs serve as the essential starting point for subsequent docking and interaction analysis studies. researchgate.net

Molecular docking is a computational method that predicts the preferred orientation of a ligand (e.g., Ala¹¹-SRIF-14-amide) when it binds to a receptor to form a stable complex. doi.org Using the homology models of the SSTRs, docking simulations can place the analog into the receptor's binding pocket.

Following docking, detailed interaction analysis is performed to understand the molecular basis of binding. This involves identifying key interactions between the ligand and specific amino acid residues of the receptor, such as:

Hydrogen bonds

Hydrophobic interactions

Electrostatic interactions (salt bridges)

π-π stacking

Molecular Dynamics (MD) simulations are often performed on the docked ligand-receptor complex. nih.gov These simulations model the movement of atoms over time, providing insights into the conformational dynamics and stability of the complex. nih.gov By analyzing the MD trajectories, researchers can identify crucial residues involved in stable binding and observe conformational changes that occur in the receptor upon ligand binding. nih.gov This detailed analysis is fundamental for explaining the binding affinity and selectivity of different somatostatin analogs. doi.org

A pharmacophore model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, charged groups) that a molecule must possess to bind to a specific receptor and elicit a biological response.

For somatostatin analogs, a well-defined pharmacophore is centered around a β-turn involving the residues Trp⁸-Lys⁹. The side chains of these residues are considered crucial for receptor interaction. mdpi.com Pharmacophore models are developed by superimposing the 3D structures of several active analogs and identifying the common spatial arrangement of key chemical features. These models are invaluable for:

Virtual Screening: Searching large chemical databases to identify novel, structurally diverse compounds that fit the pharmacophore and are therefore likely to bind to somatostatin receptors.

Rational Drug Design: Guiding the design of new analogs by ensuring that proposed modifications retain the essential pharmacophoric features required for activity.

The development of a refined pharmacophore model, incorporating features from potent and selective analogs like Ala¹¹-SRIF-14-amide, facilitates the discovery of next-generation therapeutics. wiley.com

Advanced Research Methodologies for Somatostatin Analog Characterization

Use of Radiolabeled Analogs in Preclinical Research

The use of radiolabeled somatostatin (B550006) analogs forms the cornerstone of preclinical characterization, enabling the quantitative assessment of receptor binding and tissue distribution.

In vitro binding assays are vital for determining the affinity of a compound for specific receptor subtypes. Radiolabeled ligands, such as radiolabeled somatostatin-14 or its analogs like octreotide (B344500), are incubated with cell membranes or tissue sections expressing specific SSTRs. The binding affinity is typically quantified by the inhibition constant (Ki), representing the concentration of the analog required to displace 50% of the radioligand.

Ala11-SRIF-14-amide has demonstrated significant binding affinities to specific somatostatin receptor subtypes. For instance, studies have reported a Ki value of less than 1 nM for human somatostatin receptor subtype 2 (hSST2) and a Ki of 6.3 nM for human somatostatin receptor subtype 4 (hSST4) pnas.orgoatext.com. These values indicate a high affinity for hSST2 and a moderate affinity for hSST4, suggesting a degree of receptor selectivity.

Table 1: Binding Affinities of this compound to Somatostatin Receptors

Somatostatin Receptor SubtypeKi (nM)Citation
hSST2< 1 pnas.orgoatext.com
hSST46.3 oatext.com

In vitro autoradiography further visualizes the distribution of these receptors within tissue sections by incubating them with radiolabeled tracers. This technique allows for the spatial mapping of receptor expression and can be used to determine specific binding by subtracting non-specific binding observed in the presence of an excess of unlabeled competitor oatext.comoup.comkarger.com.

Biodistribution studies are critical for assessing how a radiolabeled analog distributes throughout the body after administration in animal models. These studies utilize techniques such as SPECT/CT imaging or ex vivo tissue counting to quantify the uptake and retention of the radiotracer in various organs and potential target tissues, such as tumors snmjournals.orgsnmjournals.orgacs.orgmdpi.comuu.nlmdpi.com.

Successful somatostatin receptor-targeting agents typically exhibit high uptake in receptor-positive tumors, rapid clearance from non-target organs, and low retention in the blood and kidneys snmjournals.orgacs.orgmdpi.com. Studies involving radiolabeled somatostatin analogs have highlighted the importance of optimizing the tracer's pharmacokinetic profile, often noting kidney uptake as a significant challenge that can influence dosimetry and imaging quality mdpi.commdpi.comnih.gov. The metabolic stability of radiolabeled peptides in vivo is also a key parameter assessed in these studies, as rapid degradation can limit their efficacy and diagnostic utility mdpi.comnih.gov.

Competitive Binding Assays

Competitive binding assays, often referred to as radioligand displacement assays, are fundamental to characterizing the receptor binding profile of novel compounds like this compound. In these assays, a known radiolabeled ligand (radioligand) is incubated with receptor-expressing cells or membranes in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and the concentration required for 50% displacement (IC50) is determined. This IC50 value can then be converted to a Ki value using the Cheng-Prusoff equation, providing a measure of the analog's binding affinity oatext.comnih.gov. For this compound, competitive binding assays have established its high affinity for SSTR2 and moderate affinity for SSTR4, as detailed in Section 8.1.1 pnas.orgoatext.com.

Functional Assays for Signaling Pathway Activation

Functional assays are employed to determine if a somatostatin analog not only binds to its target receptor but also elicits a biological response. Somatostatin receptors are predominantly G protein-coupled receptors that typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels pnas.orgnih.govnih.govoup.comresearchgate.net.

A common functional assay involves measuring the inhibition of forskolin-stimulated cAMP production in cells expressing specific SSTR subtypes. The potency of the analog is quantified by its IC50 value in these assays, representing the concentration that produces 50% of the maximal inhibitory effect pnas.orgnih.govnih.govbioscientifica.com. For example, somatostatin-14 itself exhibits an IC50 of 0.15 nM for inhibiting cAMP production in cells expressing sst2, while other analogs like L-054,522 show similar or even higher potency pnas.org. Representative IC50 values for somatostatin analogs in cAMP inhibition assays highlight the potency achievable with these compounds:

Emerging Research Directions and Future Perspectives in Somatostatin Analog Research

Elucidation of Pan-Somatostatin Receptor Activity

A foundational approach to understanding the role of individual amino acid residues in SRIF-14 is the "Alanine Scan" (Ala-Scan), which systematically replaces each amino acid with alanine (B10760859) and evaluates the impact on receptor binding affinity. The Ala-Scan of SRIF-14 has revealed that the substitution of phenylalanine at position 11 with alanine (Ala11) significantly alters the binding profile of the peptide, highlighting the importance of this residue for universal high-affinity binding. researchgate.net

Binding Affinities of Ala11-SRIF-14-amide for Human Somatostatin (B550006) Receptor Subtypes

Receptor SubtypeBinding Affinity (pKi) of SRIF-14Binding Affinity (pKi) of this compoundChange in Affinity
hsst1~9.5Data not specified-
hsst29.78.2Decreased
hsst3~9.0Data not specified-
hsst4~9.0Data not specified-
hsst59.58.2Decreased

This table summarizes the reported binding affinities (pKi) of native SRIF-14 and its Ala11-substituted analog for human somatostatin receptor subtypes 2 and 5. Data for hsst1, hsst3, and hsst4 for the Ala11 analog were not specified in the referenced study. acs.org

The significant decrease in binding affinity for SSTR2 and SSTR5 upon replacing Phe11 with alanine underscores the critical role of the aromatic side chain at this position for potent receptor interaction. acs.org

Development of Novel Peptide and Peptidomimetic Scaffolds

The insights gained from the Ala-Scan of SRIF-14, particularly the demonstrated importance of the Phe11 residue, are instrumental in the rational design of novel peptide and peptidomimetic scaffolds. Early research suggested that an aromatic interaction between Phe6 and Phe11 is crucial for stabilizing the bioactive conformation of SRIF-14. nih.gov This hypothesis has been supported by further studies, which have shown that these two residues can form a "herringbone" arrangement, shielding each other and contributing to the structural integrity of the peptide. nih.gov

The diminished binding affinity of this compound highlights that disruption of this Phe6-Phe11 interaction negatively impacts receptor binding. acs.org This knowledge informs the development of new scaffolds in several ways:

Preservation of Aromatic Interactions: Medicinal chemists now actively seek to maintain or mimic the Phe6-Phe11 interaction in new analogs to ensure high-affinity binding.

Conformational Rigidity: The understanding that the Phe6-Phe11 interaction contributes to a more rigid and bioactive conformation has led to the design of scaffolds that are pre-organized into this favorable structure.

Site-Directed Modifications: By understanding the detrimental effects of replacing Phe11 with a non-aromatic residue like alanine, researchers can focus on making more conservative substitutions at this position to fine-tune receptor selectivity and pharmacokinetic properties. For instance, replacing Phe11 with other non-natural aromatic amino acids has been explored to modulate the electronic and steric properties of the side chain and thereby influence receptor affinity and selectivity. nih.gov

Investigating Allosteric Modulation of SSTRs

While the primary focus of the Ala-Scan is on orthosteric binding, the data from analogs like this compound can provide clues about potential allosteric modulation of SSTRs. Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, influencing the receptor's affinity for its endogenous ligand.

The significant loss of binding energy observed with the Ala11 substitution suggests a disruption of a key interaction point. acs.org While this is likely a direct orthosteric effect, it is also plausible that the conformational changes induced by the loss of the Phe6-Phe11 interaction could allosterically affect other regions of the receptor. For example, the stabilization of the peptide's bioactive conformation by the Phe6-Phe11 interaction may be necessary for the optimal positioning of other residues that engage with the receptor, and the loss of this interaction could lead to a less favorable receptor conformation.

Furthermore, shotgun alanine-scanning studies on other receptor systems have demonstrated that mutations at one binding site can allosterically affect a second, distant binding site. nih.gov This principle could be applicable to SSTRs, where the conformational integrity of the C-terminal region of SRIF-14, influenced by Phe11, might allosterically modulate the binding of other molecules or even receptor dimerization.

Addressing Research Gaps in SSTR Subtype Specificity and Function

A major challenge in somatostatin research is the development of analogs with high selectivity for a single SSTR subtype. This would allow for a more precise understanding of the physiological and pathophysiological roles of each receptor. The data from this compound contributes to addressing this research gap by elucidating the structural requirements for binding to different SSTR subtypes.

The observation that the Ala11 substitution significantly reduces affinity for both SSTR2 and SSTR5 suggests that the Phe11 residue is a key determinant of binding to these two subtypes. acs.org This finding helps to explain why many synthetic somatostatin analogs that are truncated or modified in the C-terminal region often exhibit altered selectivity profiles.

Future research can leverage this information to design analogs with enhanced subtype specificity. For example, by systematically modifying position 11 with various natural and non-natural amino acids, it may be possible to introduce subtle changes that favor binding to one SSTR subtype over others. Understanding the precise nature of the interaction between Phe11 and the receptor pocket for each subtype is a critical step towards designing truly selective ligands.

Potential as Research Probes for Complex Biological Systems

Specifically, this compound can be used to:

Map Receptor Binding Pockets: By comparing the binding of SRIF-14 and this compound, researchers can infer the presence of a hydrophobic or aromatic binding pocket in SSTRs that accommodates the Phe11 side chain.

Validate the Importance of Conformational Stability: The reduced activity of this compound provides experimental evidence for the importance of the Phe6-Phe11 interaction in maintaining the bioactive conformation of SRIF-14.

Study Structure-Function Relationships in vivo: While in vitro binding assays are informative, the use of such analogs in cellular or even whole-animal models can provide a more comprehensive understanding of their biological effects and the roles of specific residues in mediating these effects.

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for synthesizing and characterizing Ala11-SRIF-14-amide to ensure reproducibility?

  • Methodology :

  • Follow IUPAC guidelines for peptide synthesis, including solid-phase synthesis or recombinant methods, with strict control of reaction conditions (temperature, pH, solvent purity).
  • Characterize purity via HPLC (>95%) and confirm structural identity using mass spectrometry (MS) and nuclear magnetic resonance (NMR). Report retention times, m/z ratios, and spectral peaks with error margins .
  • For new compounds, provide elemental analysis data and comparative references to known analogs. Store raw spectra and chromatograms in supplementary materials for peer review .

Q. How should researchers conduct a systematic literature review to identify gaps in this compound studies?

  • Methodology :

  • Use databases like Web of Science, PubMed, and Reaxys with Boolean operators (e.g., "this compound AND (receptor binding OR pharmacokinetics)"). Filter results by publication date (last 10 years) and study type (primary research, reviews) .
  • Map findings using tools like VOSviewer to visualize research clusters (e.g., receptor specificity, metabolic pathways). Highlight contradictions in reported bioactivity data (e.g., IC₅₀ variations) as potential research gaps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound across different assay systems?

  • Methodology :

  • Perform meta-analysis of existing data, categorizing results by assay type (e.g., radioligand binding vs. cell-based cAMP assays). Normalize data using standardized units (e.g., pIC₅₀) and assess variability via coefficient of variation (CV) calculations .
  • Replicate key experiments under controlled conditions, including internal controls (e.g., reference ligands like octreotide). Use Bland-Altman plots to compare inter-assay discrepancies and identify systematic biases (e.g., buffer composition, cell line differences) .

Q. What experimental designs are optimal for evaluating the environmental fate of this compound in long-term ecotoxicological studies?

  • Methodology :

  • Adopt a tiered approach:

Lab-scale : Measure hydrolysis rates (pH 4–9), photodegradation (UV-Vis exposure), and sorption coefficients (log Kₒc) using OECD Test Guidelines 111 and 106 .

Microcosm/mesocosm : Simulate real-world conditions (e.g., soil-water systems) with LC-MS/MS quantification of degradation products. Include abiotic (temperature, light) and biotic (microbial activity) variables .

  • Use probabilistic modeling (e.g., Monte Carlo simulations) to predict environmental persistence and bioaccumulation potential, citing parameter uncertainty ranges .

Q. How should researchers document computational modeling workflows for this compound receptor dynamics to ensure transparency?

  • Methodology :

  • Record software (e.g., GROMACS, AMBER), force fields (e.g., CHARMM36), and parameterization steps in machine-readable formats (e.g., Jupyter notebooks).
  • Archive training/validation datasets (e.g., molecular dynamics trajectories) in repositories like Zenodo, with DOIs for public access .
  • Report convergence criteria (e.g., RMSD < 0.2 Å), sampling methods (e.g., replica exchange), and validation metrics (e.g., free energy calculations vs. experimental ΔG) .

Data Integrity and Reporting

Q. What strategies mitigate selective reporting bias in studies on this compound’s therapeutic potential?

  • Methodology :

  • Pre-register hypotheses and analysis plans on platforms like Open Science Framework (OSF). Disclose all experimental outcomes, including negative results (e.g., failed dose-response curves) .
  • Use CONSORT-like checklists for in vivo studies, detailing randomization, blinding, and exclusion criteria. Provide raw data (e.g., ELISA plate reads) in supplementary files .

Q. How can researchers validate the specificity of antibodies used in this compound immunoassays?

  • Methodology :

  • Perform cross-reactivity tests against structural analogs (e.g., SRIF-28, cortistatin) via competitive ELISA. Report percentage cross-reactivity using the formula:
    (IC50 of analog/IC50 of this compound)×100)(IC_{50} \text{ of analog} / IC_{50} \text{ of this compound}) \times 100)

    • Validate with knockout models (e.g., SRIF receptor-null cells) or immunoblotting to confirm signal absence in negative controls .

Ethical and Reproducibility Standards

Q. What documentation is required to enable independent replication of this compound pharmacokinetic studies?

  • Methodology :
    • Publish detailed animal protocols (IACUC approval ID, strain, dosing regimen) and analytical methods (e.g., blood sampling intervals, LC-MS/MS parameters).
    • Share pharmacokinetic models (e.g., non-compartmental vs. compartmental) with code repositories (e.g., GitHub) and validation datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.